Methyl 3-nitrobenzoate
Overview
Description
Methyl 3-nitrobenzoate is a compound that has been studied for its various properties and potential applications in organic chemistry. It is a derivative of benzoic acid with a nitro group at the third position and a methyl ester group. This compound has been the subject of research due to its interesting structural, optical, thermal, and mechanical characteristics, as well as its relevance in synthesis and materials science.
Synthesis Analysis
The synthesis of methyl 3-nitrobenzoate and its derivatives can be achieved through various methods. For instance, the one-pot reductive methylation of nitro-substituted aromatics using a DMSO/HCOOH/Et3N system has been reported as a low-cost and efficient method for producing fluorescent dimethylamino-functionalized ligands with tunable emission color upon complexation . Additionally, the synthesis of 4-amino-3-nitrobenzoic acid methyl ester via Fischer esterification has been described as a simple and visually demonstrative reaction suitable for introductory organic chemistry courses . Furthermore, an environmentally friendly nitration process of methyl 3-methylbenzoate has been developed for the synthesis of 5-methyl-2-nitrobenzoic acid, highlighting the importance of green chemistry principles in synthesis .
Molecular Structure Analysis
The molecular structure of methyl 3-nitrobenzoate and related compounds has been extensively studied using various spectroscopic and computational methods. Single-crystal X-ray diffraction studies have revealed that 4-methyl-3-nitrobenzoic acid crystallizes in the monoclinic system . The conformational behavior of methyl 3-nitrobenzoate in different environments has been explored using DFT theory, revealing the most stable rotational isomers and their properties . Additionally, the crystal structure of methyl 4-hydroxy-3-nitrobenzoate has been determined, showing the presence of hydrogen bonding and π-stacking interactions in the crystal lattice .
Chemical Reactions Analysis
Methyl 3-nitrobenzoate participates in various chemical reactions due to its functional groups. The compound's reactivity has been utilized in the synthesis of novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives, with a focus on the carbon-sulfur bond fission and alkaline ester hydrolysis . The compound's ability to form different hydrogen-bonded structures, such as sheets and chains of edge-fused rings, has also been demonstrated in isomeric reaction products .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-nitrobenzoate have been characterized through various studies. The optical properties, such as the lower cut-off wavelength and optical band gap, have been determined for 4-methyl-3-nitrobenzoic acid, along with its thermal and mechanical properties, including decomposition, stability, and microhardness . The solubility of 2-methyl-3-nitrobenzoic acid in different organic solvents has been measured, and the Abraham model solute descriptors have been calculated to predict solubility in additional solvents . The nonlinear optical properties and the first hyperpolarizability of related compounds have also been investigated, providing insights into their potential applications in materials science .
Scientific Research Applications
Solubility Studies
- Methyl 3-nitrobenzoate's solubility in various solvents, including alcohols and ethers, has been investigated, providing insights into its physical properties and potential applications in chemical processes (Acree et al., 2017).
Analytical Methods
- Gas chromatography techniques have been developed for the quantitative determination of methyl 3-nitrobenzoate, enhancing its detection and analysis in research and production settings (Xue & Nan, 2002).
Cancer Research
- Methyl 3-nitrobenzoate derivatives, such as 4-methyl-3-nitrobenzoic acid, have shown potential in inhibiting cancer cell migration, indicating its potential use in developing anti-cancer therapies (Chen et al., 2011).
Chemical Synthesis
- This compound is involved in the synthesis of various chemicals, demonstrating its utility in organic chemistry and industrial applications. For example, it has been used in the synthesis of chlorantraniliprole, a pesticide (Yi-fen et al., 2010).
Thermodynamic Modeling
- The thermodynamic properties of methyl 3-nitrobenzoate in different solvents have been studied, which is crucial for optimizing purification processes in chemical manufacturing (Wu et al., 2016).
Organic Chemistry Education
- Methyl 3-nitrobenzoate derivatives are used in educational experiments to teach important concepts in organic chemistry, such as Fischer esterification (Kam et al., 2020).
Environmental Studies
- The compound's derivatives have been studied for their environmental impact, such as in the context of pesticide hydrolysates, providing insights into environmental safety and pollution control (Takanashi et al., 2012).
Future Directions
As a laboratory chemical, Methyl 3-nitrobenzoate is primarily used in the study and practice of organic chemistry . It’s often used in educational settings to demonstrate the principles of nitration and electrophilic aromatic substitution . Future directions for this compound could involve further exploration of its properties and potential applications in various chemical reactions .
properties
IUPAC Name |
methyl 3-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8(10)6-3-2-4-7(5-6)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLYJLKKPUICKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060691 | |
Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-nitrobenzoate | |
CAS RN |
618-95-1 | |
Record name | Methyl 3-nitrobenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=618-95-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-nitrobenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000618951 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 3-nitrobenzoate | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1327 | |
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Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA Chemicals under the TSCA | |
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Record name | Benzoic acid, 3-nitro-, methyl ester | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 3-nitrobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.613 | |
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Record name | Methyl 3-nitrobenzoate | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UWP97MS7EU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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